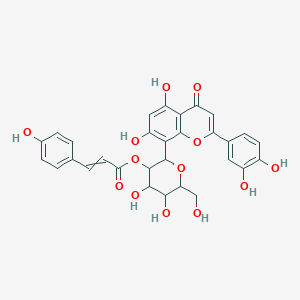

Orientin 2''-O-p-trans-coumarate

Description

Contextualization within Flavonoid Chemistry and Natural Product Research

Orientin (B1677486) 2''-O-p-trans-coumarate belongs to the flavonoid class of secondary metabolites. medchemexpress.commedchemexpress.com Flavonoids are a diverse group of plant chemicals known for their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties. medchemexpress.commedchemexpress.eunih.govnih.gov This particular compound is categorized as a flavone (B191248) C-glycoside, a specific subclass of flavonoids. nih.govnih.gov Unlike the more common O-glycosides, C-glycosides are characterized by a sugar moiety attached directly to the flavonoid's carbon skeleton, which often enhances their stability. nih.gov The structure of Orientin 2''-O-p-trans-coumarate is further distinguished by the acylation of the sugar with a p-trans-coumaroyl group. This acylation significantly influences the compound's chemical properties and biological activities.

Historical Perspective on its Discovery and Initial Characterization

The initial isolation and characterization of this compound were significant milestones in natural product research. It was identified as one of several flavonoids extracted from the seeds of Trigonella foenum-graecum, commonly known as fenugreek. medchemexpress.comtargetmol.comglpbio.comtargetmol.comebi.ac.uk The elucidation of its structure was accomplished using sophisticated spectroscopic methods. ebi.ac.uk In a 2010 study, researchers reported the isolation of ten flavonoids from the ethyl acetate-soluble fraction of an ethanolic extract of fenugreek seeds, with this compound being one of the newly identified compounds. ebi.ac.uk This discovery expanded the known phytochemical profile of fenugreek and provided a new molecule for further investigation. The compound has also been tentatively identified in turmeric extracts using advanced analytical techniques like UPLC-Q-TOF-MS. researchgate.net

Significance of Acylated C-Glycosylflavones in Phytochemistry and Biological Studies

Acylated C-glycosylflavones, such as this compound, represent a structurally diverse and biologically significant group of natural products. The addition of an acyl group, like the p-trans-coumaroyl group in this case, can enhance the lipophilicity of the parent C-glycosylflavone, potentially improving its bioavailability and interaction with biological membranes. This chemical modification can also modulate the compound's biological activities. Research has shown that these compounds possess a range of effects, including potent antioxidant activity. medchemexpress.commedchemexpress.commedchemexpress.eutargetmol.comglpbio.com For instance, this compound has been observed to exhibit strong antioxidant properties and to promote cell proliferation. targetmol.comtargetmol.com The study of these compounds is crucial for understanding plant defense mechanisms and for the discovery of new bioactive molecules with potential applications in various fields.

| Property | Value |

| Molecular Formula | C30H26O13 |

| Molecular Weight | 594.52 g/mol |

| CAS Number | 1229437-75-5 |

| Natural Sources | Trigonella foenum-graecum (Fenugreek) medchemexpress.comtargetmol.comglpbio.comtargetmol.comebi.ac.uk, Trollius chinensis naturewillbio.com, Turmeric (tentative) researchgate.net |

| Chemical Class | Flavonoid, Acylated C-Glycosylflavone |

| Known Biological Activities | Potent antioxidant medchemexpress.commedchemexpress.commedchemexpress.eutargetmol.comglpbio.com, Promotes cell proliferation targetmol.comtargetmol.com |

Structure

2D Structure

Properties

Molecular Formula |

C30H26O13 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2 |

InChI Key |

XIKYOEXOYRWIOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Ecological Distribution in Research

Identification of Natural Sources and Plant Families

Orientin (B1677486) 2''-O-p-trans-coumarate is a naturally occurring flavonoid, specifically an acylated flavone (B191248) C-glycoside. Its presence has been identified in a select number of plant species across different families. Research has primarily focused on its isolation and characterization from the following sources:

Trigonella foenum-graecum, commonly known as fenugreek, is a well-documented source of Orientin 2''-O-p-trans-coumarate. This compound is one of several flavonoids isolated from the seeds of this plant, which belongs to the Fabaceae family. Its identification in fenugreek has been confirmed through various spectroscopic methods in phytochemical studies. Fenugreek seeds are recognized for their rich and complex flavonoid profile, which includes both O- and C-glycosides, as well as their acylated derivatives.

While the genus Paulownia is known for its production of C-geranylated flavonoids, specific research on the phytochemical composition of Paulownia catalpifolia has been conducted. Studies on various Paulownia species have revealed a rich diversity of flavonoids, including flavones, flavonols, and their glycosides. Although direct isolation of this compound from P. catalpifolia is not extensively detailed in readily available literature, the known presence of a wide array of flavonoids in the genus suggests it as a potential, though less confirmed, source. The family Paulowniaceae is noted for its production of various phenolic compounds.

Beyond the aforementioned species, the distribution of this compound is not widely documented, suggesting a relatively restricted occurrence in the plant kingdom. The structural complexity of acylated flavonoid glycosides often means their distribution is specific to certain genera or families. Further phytochemical screening of related species within the Fabaceae, Paulowniaceae, and Acanthaceae families may reveal additional sources of this compound.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part |

|---|---|---|

| Trigonella foenum-graecum | Fabaceae | Seeds |

| Paulownia catalpifolia | Paulowniaceae | Not specified |

Chemotaxonomic Significance and Variability of Distribution

The presence of specific flavonoids, including acylated glycosides like this compound, can serve as a chemotaxonomic marker. The distribution of these compounds is often not random but follows phylogenetic relationships, providing chemical evidence for the classification of plants.

The occurrence of this compound in distinct and unrelated plant families such as Fabaceae, Paulowniaceae, and Acanthaceae is of chemotaxonomic interest. While the flavonoid backbone, orientin, is more widespread, the specific acylation with p-trans-coumaric acid at the 2''-position of the glucose moiety suggests a highly specific enzymatic process. The independent evolution of the biosynthetic pathways for such a specific compound in different plant lineages would be a notable instance of convergent evolution in secondary metabolism. Alternatively, it may indicate a deeper, yet undiscovered, phylogenetic link or a broader distribution than is currently known.

Variability in the distribution of this compound can also be observed at lower taxonomic levels. Within a single species, the concentration and even the presence of this compound can vary between different plant organs (seeds, leaves, stems) and among different cultivars or geographic populations. This variability is influenced by genetic factors that control the expression of the enzymes involved in its biosynthesis.

Environmental and Cultivation Factors Influencing Accumulation

The biosynthesis and accumulation of secondary metabolites, including flavonoids like this compound, are significantly influenced by a plant's interaction with its environment. Both abiotic and biotic factors can modulate the metabolic pathways leading to the production of these compounds.

Environmental Factors:

Light: Light intensity and quality are critical factors. Increased exposure to UV radiation, for instance, is a known trigger for the upregulation of flavonoid biosynthesis in many plants, as these compounds can act as UV protectants. For Strobilanthes cusia, studies have shown that light intensity can affect the accumulation of its medicinal components, with optimal growth and component accumulation often found under partial shade conditions ecoagri.ac.cn.

Drought Stress: Water deficit is another environmental stressor that can lead to an increase in the production of flavonoids. In Trigonella foenum-graecum, drought stress has been shown to impact the content of total phenolic and flavonoid compounds nih.gov. These compounds can act as antioxidants, helping the plant to mitigate oxidative damage caused by stress.

Temperature: Temperature fluctuations can also influence enzymatic activities within the flavonoid biosynthesis pathway, thereby affecting the final concentration of specific compounds.

Cultivation Factors:

Fertilization: The nutrient status of the soil plays a role in the allocation of resources to primary and secondary metabolism. Fertilization practices can impact the production of secondary metabolites in plants. For instance, in Paulownia plantations, long-term fertilization has been shown to affect soil microbial communities and nutrient availability, which can indirectly influence the plant's chemical composition researchgate.net.

Agricultural Practices: Other cultivation techniques, such as planting density and harvesting time, can also affect the accumulation of secondary metabolites. The optimization of these practices is crucial for maximizing the yield of desired compounds in medicinal or commercially important plants. For example, the timing of harvest can be critical as the concentration of specific flavonoids may vary with the developmental stage of the plant.

Table 2: Factors Influencing Accumulation of this compound

| Factor | Type | Potential Effect on Accumulation |

|---|---|---|

| Light Intensity | Environmental | Can increase or decrease depending on the plant's adaptation |

| Drought | Environmental | Generally increases as a stress response |

| Temperature | Environmental | Can influence enzymatic rates of biosynthesis |

| Fertilization | Cultivation | Can indirectly affect production through nutrient availability |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Research-Scale Extraction Techniques

The initial step in isolating Orientin (B1677486) 2''-O-p-trans-coumarate involves its extraction from the raw plant material. The choice and optimization of the extraction technique are critical as they directly influence the yield and purity of the crude extract.

Conventional solvent extraction remains a fundamental technique for obtaining flavonoids. The process involves selecting an appropriate solvent that can effectively solubilize the target compound while minimizing the co-extraction of undesirable matrix components. For C-glycosylflavones like Orientin 2''-O-p-trans-coumarate, polar solvents are generally employed.

Optimization of solvent-based extraction is a multifactorial process. Key parameters that are systematically varied to maximize extraction efficiency include the type of solvent, solvent-to-solid ratio, extraction temperature, and extraction time. Studies on flavonoids from fenugreek seeds have utilized hydromethanolic solutions and various concentrations of ethanol (B145695). For instance, an Accelerated Solvent Extractor (ASE) has been used with a hydromethanolic solution to efficiently extract phenolic compounds from defatted fenugreek seeds. nih.gov The optimization process often employs statistical models, such as Response Surface Methodology (RSM), to identify the ideal conditions. While specific optimization for this compound is not extensively detailed, related studies on other compounds in fenugreek have shown that conditions like an extraction temperature of 44°C, a 30-minute duration, and a 7:1 solvent-to-powder ratio using 70% ethanol can be optimal for certain constituents. nih.govresearchgate.net The selection of the solvent is paramount; methanol (B129727) has been effectively used in Soxhlet apparatus for the extraction of flavonoid glycosides from fenugreek. mdpi.com

Table 1: Parameters for Solvent-Based Extraction Optimization

| Parameter | Description | Typical Range for Flavonoids | Rationale |

| Solvent Type | The choice of solvent (e.g., ethanol, methanol, acetone) and its concentration (e.g., 70% ethanol in water). | Methanol, Ethanol, Acetone, Water, and their aqueous mixtures. | Polarity of the solvent must match the target compound to ensure high solubility and yield. |

| Temperature | The temperature at which the extraction is performed. | 25°C - 80°C | Higher temperatures can increase solubility and diffusion rates but may also degrade thermolabile compounds. |

| Time | The duration of the extraction process. | 30 minutes - 24 hours | Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. Prolonged times can risk degradation. |

| Solvent-to-Solid Ratio | The ratio of the volume of solvent (mL) to the mass of the plant material (g). | 10:1 to 50:1 (mL/g) | A higher ratio can improve extraction efficiency by increasing the concentration gradient, but also increases solvent consumption. |

In line with the principles of green chemistry, several innovative extraction techniques have been developed to reduce solvent consumption, decrease extraction time, and minimize energy use. These methods are increasingly applied to the extraction of valuable phytochemicals, including flavonoids.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, causing cell disruption and enhancing the penetration of the solvent into the matrix. This process significantly accelerates mass transfer, leading to higher yields in shorter times. nih.govresearchgate.net The efficiency of UAE is influenced by parameters such as ultrasonic power, frequency, time, and temperature. nih.gov For flavonoid extraction from fenugreek, a novel approach combines UAE with deep eutectic solvents (DES), which are biodegradable and have low toxicity, presenting a highly efficient and sustainable extraction system. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of intracellular contents into the solvent. nih.govnih.gov The key advantages of MAE are its high speed, reduced solvent usage, and often higher extraction yields compared to conventional methods. researchgate.netnih.gov The choice of solvent is crucial, as its ability to absorb microwave energy (dielectric constant) affects heating efficiency. Ethanol and water are common solvents used in MAE for flavonoid extraction.

Table 2: Comparison of Green Extraction Methods for Flavonoids

| Method | Principle | Advantages | Key Parameters to Optimize |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. | Reduced extraction time, lower temperature operation, increased yield. | Power, frequency, time, temperature, solvent type. |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid intracellular heating and pressure build-up, rupturing cells. | Very short extraction times, reduced solvent volume, higher efficiency. | Microwave power, time, temperature, solvent type, solid-to-solvent ratio. |

Advanced Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires advanced chromatographic techniques capable of resolving structurally similar flavonoids.

HSCCC is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products. It eliminates irreversible adsorption onto a solid stationary phase, leading to high sample recovery. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

The successful application of HSCCC depends critically on the selection of a suitable two-phase solvent system. For polar flavonoid glycosides, systems composed of n-hexane–ethyl acetate–methanol–water or ethyl acetate–n-butanol–water are commonly employed. proquest.com By carefully adjusting the volume ratios of these solvents, the partition coefficient (K) of the target compounds can be optimized for effective separation. For example, in the isolation of orientin and vitexin (B1683572) from Trollius chinensis, a solvent system of ethyl acetate-ethanol-water (4:1:5, v/v/v) was successfully used, yielding orientin with a purity of 99.2%. mdpi.com This demonstrates the capability of HSCCC to isolate the core structure of the target compound in a single step, which can then be followed by a final polishing step if needed.

Table 3: Exemplary HSCCC Solvent Systems for Flavonoid Glycosides

| Plant Source | Target Compounds | Solvent System (v/v/v/v) | Reference |

| Psidium guajava | Flavonoid glycosides | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | proquest.com |

| Trollius ledebouri | Orientin, Vitexin | ethyl acetate–n-butanol–water (2:1:3) | |

| Trollius chinensis | Orientin, Vitexin | ethyl acetate-ethanol-water (4:1:5) | mdpi.com |

| Polygonum multiflorum | Flavonoid glycosides | n-hexane–ethyl acetate–methanol–water (0.5:3:1:2) |

Plant extracts, particularly from sources like fenugreek, are exceedingly complex, often containing numerous isomeric and closely related flavonoids that are difficult to separate using conventional one-dimensional liquid chromatography (1D-LC). Two-dimensional liquid chromatography (2D-LC) significantly enhances peak capacity and resolving power by subjecting the sample to two independent separation mechanisms.

In a typical 2D-LC setup, fractions from the first dimension (¹D) column are transferred to a second dimension (²D) column for further separation. The orthogonality of the system—meaning the separation mechanisms in the two dimensions are as different as possible (e.g., reversed-phase and normal-phase, or ion-exchange and reversed-phase)—is key to its success. Off-line 2D-LC has been effectively used for the separation and identification of flavonoids from complex mixtures, demonstrating superior efficiency for resolving co-eluted and minor compounds compared to 1D-LC. This approach is particularly valuable for analyzing the C-glycosylflavone complex in fenugreek seeds, which includes a variety of ester derivatives and isomers.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone for the final purification of natural products. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase chromatography is the most common mode for flavonoid purification.

The development of a preparative method typically begins with an analytical scale separation to optimize selectivity. For flavonoids from fenugreek, analytical methods often use C18 columns with a mobile phase consisting of an acidified water-acetonitrile gradient. mdpi.com This analytical method is then scaled up to a preparative column (e.g., 19 x 100 mm or larger). The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired purity (>95%). Fraction collection is triggered based on UV detection, and the purity of the collected fractions is then confirmed by analytical HPLC. Prep-HPLC is often used as a final polishing step after a preliminary separation by a technique like HSCCC to isolate the target compound to the highest possible purity.

Macroporous Resin Purification

Macroporous resin chromatography represents a highly effective technique for the enrichment and purification of flavonoids from crude plant extracts. This method leverages the principles of adsorption and desorption to separate compounds based on their polarity and molecular size. The selection of an appropriate resin is critical and is typically guided by the polarity of the target molecule. For flavonoid glycosides like this compound, which possess both polar (sugar moiety) and non-polar (aglycone) regions, resins with weak polarity are often employed.

The process involves loading the crude extract onto a column packed with the selected macroporous resin. The flavonoid compounds are adsorbed onto the resin surface, while more polar impurities are washed away. Subsequently, a gradient of organic solvents, commonly ethanol in water, is used to selectively desorb the bound compounds. The fraction containing this compound is then collected for further purification, often involving techniques like Sephadex LH-20 chromatography. The efficiency of this purification step is crucial for obtaining a sample of sufficient purity for definitive structural analysis by spectroscopic methods.

Spectroscopic and Spectrometric Approaches for Definitive Structural Assignment

The unambiguous determination of the structure of this compound relies on the combined application of several powerful spectroscopic and spectrometric techniques. Each method provides unique and complementary information, which, when pieced together, reveals the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a comprehensive suite of 1D (¹H and ¹³C) and 2D (such as HMBC and HSQC) NMR experiments is required to assign every proton and carbon atom in the molecule and to establish the connectivity between them.

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. Key signals include those for the aromatic protons of the flavone (B191248) A and B rings, the anomeric proton of the glucose moiety, and the olefinic protons of the p-trans-coumaroyl group. The coupling constants between adjacent protons help to determine their relative stereochemistry.

The ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional groups (e.g., carbonyls, aromatic carbons, glycosidic carbons).

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations (typically over two or three bonds). These correlations are crucial for confirming the attachment of the glucose moiety to the C-8 position of the apigenin core (characteristic of orientin) and, critically, for identifying the site of acylation. The downfield shift of the H-2'' signal of the glucose unit, along with key HMBC correlations from this proton to the carbonyl carbon of the p-coumaroyl group, definitively establishes the 2''-O-acylation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| Orientin Moiety | ||

| 2 | - | 163.8 |

| 3 | 6.88 (s) | 102.9 |

| 4 | - | 182.0 |

| 5 | - | 160.4 |

| 6 | 6.48 (s) | 98.9 |

| 7 | - | 162.9 |

| 8 | - | 104.7 |

| 9 | - | 156.4 |

| 10 | - | 104.1 |

| 1' | - | 121.5 |

| 2' | 7.40 (d, 2.1) | 113.8 |

| 3' | - | 145.9 |

| 4' | - | 150.0 |

| 5' | 6.90 (d, 8.4) | 116.1 |

| 6' | 7.42 (dd, 8.4, 2.1) | 119.1 |

| Glucose Moiety | ||

| 1'' | 4.75 (d, 9.9) | 73.5 |

| 2'' | 5.10 (t, 9.3) | 74.5 |

| 3'' | 4.05 (m) | 78.8 |

| 4'' | 3.95 (m) | 70.8 |

| 5'' | 3.75 (m) | 81.9 |

| 6''a | 3.65 (m) | 61.7 |

| 6''b | 3.50 (m) | |

| p-trans-coumaroyl Moiety | ||

| 1''' | - | 125.1 |

| 2''' | 7.45 (d, 8.5) | 130.4 |

| 3''' | 6.80 (d, 8.5) | 115.8 |

| 4''' | - | 160.0 |

| 5''' | 6.80 (d, 8.5) | 115.8 |

| 6''' | 7.45 (d, 8.5) | 130.4 |

| 7''' (α) | 6.30 (d, 15.9) | 114.9 |

| 8''' (β) | 7.55 (d, 15.9) | 145.2 |

| 9''' (C=O) | - | 166.2 |

Note: NMR data is based on typical values for acylated flavone C-glycosides and requires confirmation from the primary literature for this specific compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₃₀H₂₆O₁₃), the experimentally determined mass will be very close to the calculated exact mass, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation pattern of a molecule. In a typical MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selected and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. Key fragmentations would include the loss of the p-trans-coumaroyl group (a neutral loss of 146 Da) and characteristic cleavages within the glucose moiety. The fragmentation pattern of the orientin core itself can also provide confirmatory evidence for the flavone structure. The analysis of these fragmentation pathways allows for the confirmation of the constituent parts of the molecule and their connectivity.

Table 2: Key HRMS and MS/MS Fragmentation Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 595.1401 | Protonated molecular ion |

| [M-H]⁻ | 593.1244 | Deprotonated molecular ion |

| [M+H - 146]⁺ | 449.1291 | Loss of p-trans-coumaric acid |

| [M-H - 146]⁻ | 447.1138 | Loss of p-trans-coumaric acid |

| [Orientin+H]⁺ | 449.1291 | Fragment corresponding to the orientin moiety |

| [Orientin-H]⁻ | 447.1138 | Fragment corresponding to the orientin moiety |

| Characteristic C-glycoside fragments | various | Cross-ring cleavages of the glucose moiety |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | ~270, ~335 |

| Methanol + NaOMe | Shifts indicating free 4'- and 7-OH groups |

| Methanol + AlCl₃ | Shift indicating a free 5-OH group |

| Methanol + AlCl₃/HCl | Shift confirming a free 5-OH group |

| Methanol + NaOAc | Shift indicating a free 7-OH group |

Note: The λmax values are approximate and based on the typical UV spectra of orientin derivatives.

Biosynthetic Pathways and Metabolic Engineering Research

Elucidation of Precursor Biosynthesis in Plants

The journey to synthesizing Orientin (B1677486) 2''-O-p-trans-coumarate begins with the production of its fundamental building blocks through two major metabolic routes: the shikimate pathway and the flavonoid biosynthesis pathway.

Shikimate Pathway and Phenylpropanoid Biosynthesis

The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids, including phenylalanine. nih.govnih.gov This pathway starts with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through seven enzymatic steps to produce chorismate, a key precursor for various aromatic compounds. nih.gov

Following the shikimate pathway, phenylalanine enters the phenylpropanoid pathway. nih.gov This pathway is a major source of a vast array of plant secondary metabolites. nih.gov Key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA. researchgate.netwikipedia.org This activated thioester is a critical precursor for the biosynthesis of flavonoids and the p-trans-coumaroyl moiety of the target compound. researchgate.net

Flavonoid Core Biosynthesis

The biosynthesis of the flavonoid core structure is a well-elucidated pathway that begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). researchgate.nettaylorandfrancis.commdpi.com This step is considered the first committed step in flavonoid biosynthesis. researchgate.nettaylorandfrancis.com

The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. researchgate.netwikipedia.orgmdpi.com From this central flavanone intermediate, a series of hydroxylation, oxidation, and reduction reactions, catalyzed by enzymes like flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), lead to the formation of various flavonoid classes. taylorandfrancis.comnih.gov For Orientin, the flavone (B191248) luteolin (B72000) serves as the aglycone backbone.

Enzymatic Acylation Mechanisms of the p-trans-Coumaroyl Moiety

A key structural feature of Orientin 2''-O-p-trans-coumarate is the attachment of a p-trans-coumaroyl group to the sugar moiety. This acylation step is catalyzed by specific enzymes and significantly influences the compound's properties. researchgate.net

Identification and Characterization of Acyltransferases

The enzymes responsible for the acylation of flavonoids are known as acyltransferases, specifically belonging to the BAHD acyl-CoA transferase superfamily. nih.gov These enzymes catalyze the transfer of an acyl group, such as the p-trans-coumaroyl group from p-coumaroyl-CoA, to an acceptor molecule, in this case, the glucose moiety of orientin. nih.govnih.gov

Genome-wide association studies and functional characterization in various plants, such as blueberry, have led to the identification of specific BAHD acyltransferases involved in anthocyanin and flavonoid acylation. nih.gov These studies provide a foundation for identifying homologous enzymes in other plants that may be responsible for the acylation of orientin.

Regioselectivity and Stereoselectivity of Acylation

The acylation of flavonoids is often a highly regioselective and stereoselective process. This means that the acyl group is attached to a specific hydroxyl group on the acceptor molecule. In the case of this compound, the p-trans-coumaroyl group is specifically attached to the 2''-hydroxyl group of the glucose moiety. biocat.complantaedb.comsigmaaldrich.com

Studies on the enzymatic acylation of other flavonoids have shown that the choice of enzyme can significantly influence the position of acylation. researchgate.netnih.gov For instance, lipase (B570770) from Candida antarctica (CAL-B) has been shown to acylate the sugar moiety of flavonoid glycosides, while lipase from Pseudomonas cepacia can acylate both the sugar and the aglycone. researchgate.netnih.gov The regioselectivity of these enzymes is a critical factor in the targeted synthesis of specific acylated flavonoids. nih.govresearchgate.netmdpi.com

C-Glycosylation Enzymes and Mechanisms

The attachment of a sugar moiety to the flavonoid aglycone through a carbon-carbon bond, known as C-glycosylation, is a biochemically challenging but crucial step in the formation of C-glycosylflavonoids like orientin. nih.gov

C-glycosyltransferases (CGTs) are the enzymes responsible for catalyzing this C-glycosylation. nih.govnih.gov These enzymes belong to the family 1 glycosyltransferases and are related to the more common O-glucosyltransferases. nih.govnih.gov In plants, C-glycosylation is a key modification that enhances the stability of flavonoids. nih.govnih.gov

Biotechnological Approaches for Enhanced Production or Novel Analog Generation

Metabolic Engineering in Model Organisms

The biosynthesis of this compound involves a multi-step enzymatic pathway, starting from common cellular precursors. Metabolic engineering aims to reconstruct this pathway in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae, which are well-characterized and easily scalable for industrial fermentation. The general strategy involves the heterologous expression of genes encoding the necessary biosynthetic enzymes.

The synthesis of this compound can be conceptually divided into three key modules:

Production of the aglycone backbone, luteolin.

C-glycosylation of luteolin to form orientin.

Acylation of orientin with p-coumaroyl-CoA.

Engineering for Precursor Supply:

A critical factor for high-yield production of flavonoids is the efficient supply of the primary precursors, namely malonyl-CoA and p-coumaroyl-CoA. nih.govasm.org Metabolic engineers have successfully increased the intracellular pool of malonyl-CoA in E. coli by overexpressing acetyl-CoA carboxylase (ACC). nih.govasm.org For instance, the coordinated overexpression of four subunits of acetyl-CoA carboxylase from Photorhabdus luminescens significantly boosted the production of flavanones, the precursors to most flavonoids. nih.gov

Similarly, the production of p-coumaric acid, the acyl donor for the final step, has been successfully engineered in both E. coli and S. cerevisiae. asm.org This typically involves the introduction of genes for phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H).

Enzymatic Steps for Orientin and its Acylation:

The subsequent steps involve the C-glycosylation of the flavone backbone and the final acylation.

C -glycosyltransferases (CGTs): These enzymes catalyze the attachment of a glucose moiety to the flavone backbone to form orientin. Researchers have identified and characterized CGTs from various plants, such as Oryza sativa (rice), and successfully expressed them in microbial hosts to produce flavone C-glycosides. nih.govresearchgate.net The use of polyprotein technology, where multiple enzymes are expressed as a single polypeptide chain, has been shown to improve the efficiency of C-glycoside production in yeast. nih.gov

Acyltransferases (ATs): The final and key step for the synthesis of this compound is the transfer of a p-coumaroyl group to the 2''-hydroxyl of the glucose moiety of orientin. This reaction is catalyzed by a specific class of enzymes known as acyl-CoA-dependent acyltransferases, which belong to the BAHD superfamily. frontiersin.org While a specific acyltransferase for this compound has not been fully characterized, numerous flavonoid acyltransferases have been identified and are known to acylate flavonoid glycosides with a variety of acyl donors, including p-coumaroyl-CoA. frontiersin.orgnih.gov The heterologous expression of these acyltransferases in a host already producing orientin would be the final step in the complete biosynthesis of the target compound.

The table below summarizes key enzymes and strategies in the metabolic engineering of this compound and its precursors.

| Metabolic Engineering Target | Enzyme/Strategy | Host Organism | Objective | Key Findings |

| Malonyl-CoA Supply | Acetyl-CoA Carboxylase (ACC) Overexpression | E. coli | Increase flavanone precursor pool | Up to 1,166% increase in flavanone synthesis. nih.gov |

| p-Coumaric Acid Production | Phenylalanine Ammonia-Lyase (PAL) & Cinnamate 4-Hydroxylase (C4H) | E. coli, S. cerevisiae | Supply of the acyl donor | Successful production of p-coumaric acid. asm.org |

| C-Glycosylation | C-Glycosyltransferase (CGT) | Yeast, Tobacco | Production of orientin | High concentrations of C-glycoside products. nih.gov |

| Acylation | Acyltransferase (AT) | (Potential for E. coli, Yeast) | Final synthesis of this compound | BAHD family enzymes are responsible for acylation. frontiersin.org |

Cell Culture and Biotransformation Studies

Plant cell and organ cultures offer an alternative platform for the production of complex secondary metabolites like this compound. nih.govresearchgate.netresearchgate.net These systems have the advantage of containing the native cellular machinery for flavonoid biosynthesis, including the correct folding and post-translational modification of plant enzymes.

Production in Plant Cell Cultures:

The production of flavonoids in plant cell cultures can be enhanced through various strategies, including:

Elicitation: The addition of signaling molecules, such as methyl jasmonate and salicylic (B10762653) acid, to the culture medium can induce the expression of defense-related genes, including those in the flavonoid biosynthetic pathway, leading to increased product accumulation. scielo.br

Precursor Feeding: Supplying the cell cultures with biosynthetic precursors can bypass rate-limiting steps and increase the yield of the final product. frontiersin.org

Optimization of Culture Conditions: Fine-tuning parameters such as medium composition, pH, and light can significantly impact cell growth and secondary metabolite production. researchgate.net

Biotransformation:

Biotransformation using plant cell cultures is a promising approach for the synthesis of this compound. scispace.comnih.gov This involves adding a precursor, such as orientin, to the cell culture, which then utilizes its endogenous enzymes to convert the precursor into the desired product. This method leverages the specific enzymatic capabilities of the plant cells without requiring the complete de novo synthesis of the compound. Plant cell cultures are known to perform a variety of biotransformation reactions, including hydroxylations, glycosylations, and acylations. nih.gov

The following table outlines the potential applications of plant cell culture and biotransformation for this compound production.

| Biotechnological Approach | Method | Description | Potential Application for Target Compound |

| Plant Cell Culture | Elicitation | Inducing defense responses to boost secondary metabolism. | Enhancing the de novo synthesis of this compound. scielo.br |

| Plant Cell Culture | Precursor Feeding | Supplying intermediates to increase final product yield. | Feeding with luteolin or orientin to increase product yield. frontiersin.org |

| Biotransformation | Whole-cell catalysis | Using plant cells to modify an exogenously supplied substrate. | Conversion of orientin to this compound using the cells' native acyltransferases. scispace.comnih.gov |

Mechanistic Investigations of Biological Activities

Cellular and Molecular Targets of Orientin (B1677486) 2''-O-p-trans-coumarate

Currently, specific receptor binding and ligand-protein interaction studies for Orientin 2''-O-p-trans-coumarate are not extensively documented in publicly available research. The characterization of such interactions often relies on advanced analytical techniques like mass spectrometry and hydrogen/deuterium exchange mass spectrometry, which can determine the stoichiometry and dissociation constants (K_D) of protein-ligand complexes. nih.gov

However, molecular docking studies on the parent compound, orientin, have predicted high binding affinities for several key proteins, including Mitogen-Activated Protein Kinase 1 (MAPK1), MAPK8, and MAPK14. nih.gov These computational analyses suggest that orientin, and likely its derivatives, can fit into the active sites of these kinases, a critical step for modulating their activity. nih.govsciopen.com This interaction is foundational to the compound's ability to influence downstream signaling pathways.

Detailed enzyme inhibition kinetic data for this compound is not yet available. However, research into its parent flavonoid, orientin, has demonstrated significant inhibitory effects on key pro-inflammatory enzymes. nih.gov

Studies have shown that orientin can dramatically inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The induction of iNOS and COX-2 is a hallmark of inflammatory processes, leading to the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂), respectively. nih.govnih.gov By suppressing the expression of these enzymes, orientin effectively reduces the levels of these inflammatory mediators. nih.gov The anti-inflammatory activity of orientin has also been linked to its ability to regulate COX-2 and PGE-2 levels in A549 lung cancer cells. mdpi.com While specific kinetic values (e.g., K_i, IC₅₀) for this compound are needed, the established activity of orientin suggests that it is a promising candidate for enzyme inhibition.

This compound has been shown to strongly promote the proliferation of 2BS cells that have been subjected to oxidative stress from hydrogen peroxide (H₂O₂). glpbio.comresearchgate.netbiocat.com This finding suggests that the compound can modulate genes and proteins involved in cell cycle progression and cellular stress responses.

More extensive research on its parent compound, orientin, reveals a broader impact on gene and protein expression, particularly in the context of inflammation and apoptosis. Orientin treatment has been found to significantly decrease the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govall-imm.com Concurrently, it can suppress the expression of apoptosis-promoting proteins like Bax and upregulate anti-apoptotic proteins such as Bcl-2. all-imm.com This regulation of protein expression is central to its anti-inflammatory and cytoprotective effects. all-imm.comnih.gov

Table 1: Summary of Research Findings on Gene and Protein Regulation by Orientin

| Cell Line/Model | Condition | Target Gene/Protein | Observed Effect | Reference(s) |

| RAW 264.7 Macrophages | LPS-stimulated | TNF-α, IL-6, IL-1β | Decreased expression/production | nih.gov |

| RAW 264.7 Macrophages | LPS-stimulated | iNOS, COX-2 | Decreased expression | nih.gov |

| Human RA-FLS | TNF-α-stimulated | IL-8, IL-1β, IL-6 | Decreased secretion | all-imm.com |

| Human RA-FLS | --- | Cleaved-caspase-3, Bax | Increased protein levels | all-imm.com |

| Human RA-FLS | --- | Bcl-2 | Decreased protein levels | all-imm.com |

| T24 Bladder Cancer Cells | --- | Bcl-2 | Reduced expression | nih.gov |

| PC12 Cells | H₂O₂-induced | Cleaved Caspase-3, PARP | Inhibited activation/degradation | nih.gov |

| A549 Lung Cancer Cells | Celecoxib-challenged | iNOS, Bcl-2 | Downregulated expression | mdpi.com |

| A549 Lung Cancer Cells | Celecoxib-challenged | CYP-1A1 | Upregulated expression | mdpi.com |

RA-FLS: Rheumatoid Arthritis Fibroblast-like Synoviocytes; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; IL: Interleukin; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; PARP: Poly(ADP-ribose) polymerase; CYP-1A1: Cytochrome P450 Family 1 Subfamily A Member 1.

Signal Transduction Pathway Modulation

A primary mechanism for the anti-inflammatory effects of orientin, and likely this compound, is its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. sciopen.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. nih.govresearchgate.net Research has demonstrated that orientin pretreatment effectively blocks the phosphorylation and degradation of IκBα. nih.govresearchgate.net This action prevents the nuclear translocation of the p65 subunit, thereby inhibiting NF-κB activation and suppressing the expression of its downstream inflammatory target genes. nih.govnih.govresearchgate.net This inhibitory effect on the NF-κB pathway has been observed in various cell types, including macrophages and chondrocytes. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The primary MAPK subfamilies are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov There is substantial evidence that orientin modulates these pathways.

Studies have shown that orientin can inhibit the phosphorylation of ERK, JNK, and p38 in various cellular models. all-imm.comnih.gov For instance, in human rheumatoid arthritis fibroblast-like synoviocytes, orientin treatment led to reduced protein levels of phosphorylated JNK (p-JNK), p-p38, and p-ERK. all-imm.com Similarly, in PC12 cells under oxidative stress, orientin effectively decreased the H₂O₂-induced phosphorylation of MAPKs and the upstream kinase Src. nih.gov Molecular docking analyses have further supported these findings, predicting high binding affinities between orientin and key MAPK proteins (MAPK1/ERK, MAPK8/JNK, MAPK14/p38), suggesting a direct interaction. nih.gov By inactivating these MAPK pathways, orientin can control inflammatory responses and cellular apoptosis. sciopen.comall-imm.comnih.gov

Table 2: Summary of Research Findings on MAPK and NF-κB Pathway Modulation by Orientin

| Pathway | Cell Line/Model | Stimulus | Key Molecular Event | Observed Effect | Reference(s) |

| NF-κB | RAW 264.7 Macrophages | LPS | Phosphorylation/degradation of IκBα | Blocked | nih.gov |

| NF-κB | RAW 264.7 Macrophages | LPS | Nuclear translocation of p65 | Blocked | nih.gov |

| NF-κB | T24 Bladder Cancer Cells | --- | Expression of P-p65 | Reduced | nih.gov |

| NF-κB | Chondrocytes | IL-1β | Nuclear translocation of p65 | Alleviated | researchgate.net |

| MAPK | Human RA-FLS | --- | Phosphorylation of JNK, p38, ERK | Reduced | all-imm.com |

| MAPK | PC12 Cells | H₂O₂ | Phosphorylation of ERK, JNK, p38, AKT, Src | Decreased | nih.gov |

| MAPK | Mouse Model | Neonatal Pain | Phosphorylation of MAPK1 (p-ERK) | Downregulated | nih.gov |

LPS: Lipopolysaccharide; IL-1β: Interleukin-1β; H₂O₂: Hydrogen Peroxide; RA-FLS: Rheumatoid Arthritis Fibroblast-like Synoviocytes.

Hedgehog Signaling Pathway Regulation

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. nih.gov Its reactivation in adults is linked to the development and progression of various cancers, including ovarian, basal cell carcinoma, medulloblastoma, and others. nih.govmdpi.com The pathway involves a cascade of protein interactions initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. nih.gov This binding relieves the inhibition of Smoothened (SMO), leading to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes. nih.govmdpi.com

Aberrant activation of the Hh pathway in cancers can occur through ligand-dependent or ligand-independent mechanisms. nih.gov In ligand-dependent signaling, cancer cells may produce and respond to their own Hh ligands (autocrine) or stimulate surrounding stromal cells to support tumor growth (paracrine). nih.gov The involvement of this pathway in cell differentiation, proliferation, and tissue patterning underscores its importance in both normal development and tumorigenesis. mdpi.com While the direct modulatory effects of this compound on the Hedgehog signaling pathway are not yet extensively detailed in published research, the known anticancer properties of related flavonoids suggest this as a potential area for future investigation.

Nrf2/HO-1 Signaling Pathway Activation

The Nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netdovepress.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). dovepress.com Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and moves into the nucleus. dovepress.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. researchgate.netdovepress.com

One of the most critical of these genes is HO-1, which catabolizes heme into biliverdin, free iron, and carbon monoxide, products with antioxidant and anti-inflammatory properties. nih.gov The activation of the Nrf2/HO-1 pathway enhances cellular resilience against oxidative damage. researchgate.net Studies on the parent compound, orientin, have shown that it can protect against hydrogen peroxide (H₂O₂)-induced oxidative damage by activating this pathway. researchgate.netnih.gov Orientin has been observed to increase the nuclear translocation of Nrf2, leading to the upregulation of HO-1. researchgate.netnih.gov This activation helps to mitigate the production of reactive oxygen species (ROS) and protect cells from apoptosis. nih.govnih.gov The protective effects of orientin are significantly diminished when Nrf2 or HO-1 are knocked down, confirming the central role of this pathway in its antioxidant mechanism. nih.gov

Table 1: Effects of Orientin on Nrf2/HO-1 Pathway Components

| Component | Effect of Orientin Treatment | Reference |

|---|---|---|

| Nrf2 | Increased nuclear translocation and phosphorylation | researchgate.netnih.gov |

| Keap1 | Decreased protein expression | nih.gov |

| HO-1 | Increased protein expression | researchgate.netnih.gov |

| ARE | Increased activity | nih.gov |

AMPK and Akt Pathway Cross-talk

The AMP-activated protein kinase (AMPK) and the Protein Kinase B (Akt) pathways are central to cellular metabolism, survival, and response to environmental stress. nih.govnih.gov AMPK acts as a cellular energy sensor, being activated during periods of low energy (high AMP/ATP ratio) to promote catabolic processes that generate ATP. nih.govd-nb.info Conversely, the Akt pathway is typically activated by growth factors and promotes anabolic processes, cell survival, and proliferation. nih.govd-nb.info

There is significant cross-talk between these two pathways, which can be either synergistic or antagonistic depending on the cellular context and stimulus. nih.govnih.gov For instance, in some scenarios, AMPK activation can inhibit the Akt pathway, thereby halting cell growth and proliferation in times of energy stress. d-nb.info Specifically, AMPK can phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits mTORC1, a downstream effector of Akt. d-nb.infomdpi.com Conversely, Akt can also influence AMPK activity. nih.gov

Research on orientin has indicated its involvement with the Akt pathway as part of its protective mechanism against oxidative stress. nih.gov Specifically, orientin has been shown to induce the phosphorylation of Akt, which contributes to the activation of the Nrf2/HO-1 pathway. nih.gov The inhibition of Akt has been found to reduce the orientin-mediated nuclear translocation of Nrf2 and the expression of HO-1, thereby diminishing its cytoprotective effects. nih.gov This suggests a complex interplay where orientin utilizes the Akt pathway to bolster the cellular antioxidant defense system. The direct influence of this compound on the AMPK/Akt cross-talk remains a specific area for further detailed investigation.

TLR4 Signaling Pathway Modulation

The Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov Upon binding LPS, TLR4, in conjunction with its co-receptor MD-2, dimerizes and initiates intracellular signaling cascades. nih.gov This leads to the activation of transcription factors, primarily NF-κB, which results in the production of pro-inflammatory cytokines and chemokines. nih.govnih.gov TLR4 can also be activated by endogenous molecules known as damage-associated molecular patterns (DAMPs), linking it to sterile inflammation and various pathologies. nih.gov

The modulation of the TLR4 signaling pathway is a therapeutic target for a variety of inflammatory diseases and some cancers. nih.govresearchgate.net The ability of natural compounds to modulate this pathway is of significant interest. While direct evidence for this compound's interaction with the TLR4 pathway is still emerging, the known anti-inflammatory properties of flavonoids suggest a potential for such modulation. For example, some compounds can interfere with the binding of LPS to the TLR4/MD-2 complex or inhibit downstream signaling components, thereby reducing the inflammatory response. researchgate.net Given that this compound possesses anti-inflammatory activities, investigating its specific effects on TLR4 signaling is a logical next step in understanding its biological functions.

Antioxidant System Research

Direct Radical Scavenging Mechanisms (In Vitro Assays)

This compound has demonstrated notable antioxidant activity through direct radical scavenging, as evaluated by various in vitro assays. medchemexpress.comtargetmol.comtargetmol.com These assays measure the ability of a compound to neutralize stable free radicals, providing an indication of its antioxidant potential. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govmdpi.com

Commonly used assays to evaluate these mechanisms include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scholarena.commdpi.com In the DPPH assay, the antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov The ABTS assay works similarly, where the antioxidant quenches the pre-formed ABTS radical cation. nih.govmdpi.com

Table 2: In Vitro Radical Scavenging Activity of Related Compounds

| Assay | Compound | Finding | Reference |

|---|---|---|---|

| DPPH | Orientin | Demonstrated significant radical scavenging activity. | scholarena.com |

| ABTS | Orientin | Showed superior radical scavenging activity compared to Vicenin. | scholarena.com |

| DPPH & ABTS | General Flavonoids | Activity is highly correlated with the number and position of hydroxyl groups. | nih.govscholarena.com |

Cellular Antioxidant Enzyme Induction

Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the induction of endogenous antioxidant enzymes. xiahepublishing.commdpi.com These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against reactive oxygen species generated during normal metabolic processes. mdpi.comnih.govturkiyeparazitolderg.org

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Catalase (CAT): Found predominantly in peroxisomes, CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govplos.org

Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. mdpi.complos.org

Research on orientin has shown that it can enhance the cellular antioxidant defense system by inducing these enzymes. researchgate.net By activating the Nrf2/HO-1 pathway, as discussed previously, orientin and related compounds can increase the expression of not only HO-1 but also other antioxidant enzymes like SOD and CAT. researchgate.net This upregulation of the enzymatic antioxidant machinery provides a more sustained and robust protection against oxidative stress compared to direct scavenging alone. xiahepublishing.com This indirect antioxidant mechanism is vital for maintaining cellular redox homeostasis and preventing oxidative damage-related diseases. mdpi.com Studies on rats have shown that maternal diet can influence the activity of these enzymes in the offspring, highlighting the importance of nutritional factors in establishing antioxidant capacity. plos.org

Table 3: Key Cellular Antioxidant Enzymes

| Enzyme | Function | Cellular Location |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Cytosol, Mitochondria |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Peroxisomes |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Cytosol, Mitochondria |

Oxidative Stress Markers Modulation in Cell Models

This compound, a flavonoid discovered in Trigonella foenum-graecum, demonstrates notable antioxidant properties. medchemexpress.comtargetmol.com Research indicates that this compound is a potent promoter of 2BS cell proliferation, particularly when these cells are under oxidative stress induced by hydrogen peroxide (H₂O₂). biocat.comcaltagmedsystems.co.ukebi.ac.uk This suggests a protective role against cellular damage caused by reactive oxygen species (ROS).

While direct studies on this compound's effect on specific oxidative stress markers are limited, the activities of its parent compound, orientin, offer valuable insights. Orientin has been shown to mitigate oxidative stress by reducing the production of ROS. nih.govnih.govnih.gov Furthermore, orientin treatment enhances the levels of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.govnih.gov It also helps to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov This modulation of oxidative stress markers is critical in protecting cells from damage. nih.govnih.gov For instance, in models of oxygen-glucose deprivation/reperfusion, orientin pretreatment dose-dependently restored the depleted activities of intracellular antioxidases like Mn-superoxide dismutase, catalase, and glutathione peroxidase. nih.gov

Interactive Table: Effect of Orientin on Oxidative Stress Markers

| Marker | Effect of Orientin Treatment | Model System |

|---|---|---|

| ROS | Decreased Production | Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov |

| SOD | Increased Activity | Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov |

| CAT | Increased Activity | Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov |

| GPx | Increased Activity | Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov |

| MDA | Decreased Levels | Spinal nerve ligation rats nih.gov |

Anti-inflammatory Process Research (In Vitro and Animal Models)

The anti-inflammatory properties of this compound are a significant area of investigation. The parent compound, orientin, has demonstrated the ability to modulate key inflammatory mediators.

Cytokine and Chemokine Production Modulation

Research on orientin shows that it can significantly inhibit the production of pro-inflammatory cytokines. medchemexpress.eu Specifically, orientin has been found to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmedchemexpress.eumedchemexpress.cn In contrast, it has been observed to increase the levels of the anti-inflammatory cytokine, IL-10. medchemexpress.eumedchemexpress.cn This modulation of cytokine production is a key aspect of its anti-inflammatory effects. nih.gov For example, in TNF-α-stimulated human oral epithelial cells, other related compounds have been shown to inhibit the production of IL-6 and the chemokine CXCL10. mdpi.com The synergistic action of cytokines like TNF-α and IFN-γ can amplify the inflammatory response by inducing the production of various cytokines and chemokines. mdpi.com Furthermore, some inflammatory mediators can modulate the synthesis of chemokines like monocyte chemoattractant protein-1 (MCP-1). nih.gov

Interactive Table: Modulation of Cytokines by Orientin

| Cytokine | Effect of Orientin Treatment |

|---|---|

| TNF-α | Inhibited |

| IL-6 | Inhibited |

| IL-1β | Inhibited |

| IL-10 | Increased |

Immune Cell Activation and Differentiation Studies

The immunomodulatory effects of orientin extend to its influence on immune cell activity. It has been documented to exert an anti-inflammatory effect by limiting the recruitment of inflammatory phenotypes of T-cells and macrophages. nih.gov By regulating inflammatory cytokines, orientin can manipulate the activity of various immune cells, including T-cells, B-cells, macrophages, and dendritic cells. nih.gov For instance, some isoflavone (B191592) derivatives have demonstrated potent suppression of T lymphocyte and B lymphocyte activity. researchgate.net

Mast Cell Degranulation Research

Studies on orientin have revealed its inhibitory effects on mast cell-mediated allergic inflammation. nih.gov Orientin has been shown to suppress immunoglobulin E (IgE)-mediated mast cell degranulation in a concentration-dependent manner by reducing intracellular calcium levels. nih.gov This inhibition of degranulation prevents the release of inflammatory mediators such as histamine. nih.govfrontiersin.org The mechanism involves the inhibition of FcεRI-mediated signaling proteins. nih.gov In vivo studies have further supported these findings, where oral administration of orientin suppressed IgE-mediated passive cutaneous anaphylaxis reactions. nih.gov

Enzyme Inhibitory Studies Beyond Antioxidant Activity

Beyond its antioxidant and anti-inflammatory roles, the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways have been explored.

Xanthine (B1682287) Oxidase Inhibition and Uric Acid Metabolism Research

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comd-nb.info Inhibition of this enzyme is a therapeutic strategy for managing hyperuricemia and gout. archivepp.comdrugbank.com While direct studies on this compound are not available, the broader class of flavonoids, to which it belongs, is known to inhibit xanthine oxidase. mdpi.com The inhibitory activity of flavonoids is influenced by their structural features, such as the presence of hydroxyl and methoxy (B1213986) groups, and a planar structure. mdpi.com Conversely, glycosylation of flavonoids has been shown to dramatically reduce their inhibitory activity against xanthine oxidase. mdpi.com This suggests that the specific structure of this compound, being a glycoside with a coumarate group, would influence its potential inhibitory effect on this enzyme.

Cell Proliferation and Apoptosis Research (In Vitro and Animal Models)

Research on the parent compound, orientin, has shown that it can influence cell cycle progression in cancer cells. nih.gov For example, orientin has been observed to cause cell cycle arrest in human bladder carcinoma T24 cells. nih.gov While direct studies on this compound are limited, research on structurally similar flavonoids suggests potential mechanisms. Luteolin (B72000), for instance, has been shown to induce G2/M phase arrest in human colon cancer cells. nih.gov This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The addition of the p-trans-coumarate group to the orientin structure could potentially modify its interaction with these regulatory proteins, but specific studies are required to confirm this.

Orientin has been reported to induce apoptosis in various cancer cell lines, including hepatoma, esophageal carcinoma, and breast cancer cells. nih.gov In human bladder carcinoma T24 cells, orientin's pro-apoptotic effects are linked to the inhibition of the NF-κB and Hedgehog signaling pathways. nih.gov Flavonoids, in general, can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, as well as the activation of caspases. For instance, isoflavones have been shown to induce apoptosis in human hepatoma HuH-7 cells, confirmed by caspase activity assays. ebi.ac.uk While the specific effects of the p-trans-coumarate moiety on orientin's apoptotic-inducing activity are not yet elucidated, it is an area of interest for future cancer research.

This compound has been specifically investigated for its effects on certain cell lines. In one study, it was found to strongly promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, that had been induced by hydrogen peroxide (H₂O₂). ebi.ac.ukresearchgate.net This suggests a potential protective or regenerative role in normal cells under oxidative stress.

In contrast, research on the parent compound, orientin, has demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines, including:

T24 human bladder carcinoma cells nih.gov

Hepatoma cell lines nih.gov

Esophageal carcinoma cells nih.gov

Breast cancer cells nih.gov

A549 non-small cell lung cancer cells nih.gov

The differential effect of this compound on normal versus cancerous cells warrants further investigation to understand the structure-activity relationship conferred by the p-trans-coumarate group.

Table 1: Effects of Orientin and this compound on Different Cell Lines

| Compound | Cell Line | Cell Type | Observed Effect | Reference |

| This compound | 2BS | Normal human embryonic lung fibroblast | Strong promotion of proliferation (induced by H₂O₂) | ebi.ac.ukresearchgate.net |

| Orientin | T24 | Human bladder carcinoma | Inhibition of proliferation, induction of apoptosis | nih.gov |

| Orientin | Hepatoma cells | Human liver cancer | Inhibition of proliferation, induction of apoptosis | nih.gov |

| Orientin | Esophageal carcinoma cells | Human esophageal cancer | Inhibition of proliferation, induction of apoptosis | nih.gov |

| Orientin | Breast cancer cells | Human breast cancer | Inhibition of proliferation, induction of apoptosis | nih.gov |

| Orientin | A549 | Human non-small cell lung cancer | Decreased cell proliferation, controlled migration and invasion | nih.gov |

Other Biological Activities Under Research Investigation (In Vitro and Animal Models)

While direct studies on the neuroprotective mechanisms of this compound are not available, research on its parent compound, orientin, provides significant insights into its potential in this area. Orientin has demonstrated neuroprotective effects against oxygen-glucose deprivation/reperfusion (OGD/RP)-induced cell injury in primary cultures of rat cortical neurons. nih.govnih.gov This model mimics the ischemic conditions of a stroke.

The proposed neuroprotective mechanisms of orientin include:

Suppression of Oxidative Stress: Orientin has been shown to inhibit the generation of reactive oxygen species (ROS) induced by OGD/RP. nih.gov

Inhibition of Apoptosis: Orientin can down-regulate the activity of caspase-3, a key executioner caspase in the apoptotic pathway, and modulate the expression of Bcl-2 family proteins, decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2. nih.gov

Modulation of Signaling Pathways: The neuroprotective effects of orientin are linked to the inhibition of the JNK and ERK1/2 signaling pathways, which are involved in neuronal apoptosis. nih.govnih.gov

Given that this compound shares the core orientin structure, it is plausible that it may also possess neuroprotective properties. The addition of the p-trans-coumarate group could potentially influence its bioavailability and ability to cross the blood-brain barrier, which are critical factors for neuroprotective agents. Further investigation into the specific neuroprotective potential of this compound is warranted.

Hepatoprotective Mechanisms

While direct and extensive research into the specific hepatoprotective mechanisms of this compound is still emerging, preliminary studies and research on related compounds and extracts provide significant insights into its potential liver-protective properties. This compound is a flavonoid isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek. mdpi.comnih.gov Fenugreek extracts, which contain this compound, have demonstrated notable hepatoprotective effects against toxins like carbon tetrachloride (CCl4) and ethanol (B145695) in animal studies. chemsrc.comwisdomlib.org

The primary mechanism of hepatotoxicity for substances like CCl4 involves the generation of free radicals, leading to lipid peroxidation and subsequent damage to liver cell membranes. wisdomlib.org Aqueous extracts of fenugreek have been shown to counteract these effects by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes such as catalase and glutathione peroxidase in the liver of rats intoxicated with CCl4. This suggests that the antioxidant properties of its flavonoid constituents, including this compound, are key to its hepatoprotective action.

Furthermore, the parent compound, orientin, has been studied more extensively and offers clues to the potential mechanisms of its derivatives. In a study on acetaminophen-induced acute liver failure in mice, orientin demonstrated a protective role by mitigating oxidative stress and mitochondrial dysfunction. researchgate.net This was achieved through the activation of the Nrf2-mediated antioxidant pathway and the inhibition of the JNK/cytochrome c/caspase-3 signaling pathway, which is involved in apoptosis. researchgate.net Another study showed that orientin alleviates liver inflammation in mice by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and by downregulating the fibrotic markers ZEB-2 and PTEN in hepatic stellate cells. mdpi.com These actions were linked to the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome, both central to the inflammatory response in the liver. mdpi.com

A significant finding directly involving this compound comes from a study that isolated this compound from fenugreek seeds. This research demonstrated that this compound strongly promotes the proliferation of 2BS cells that have been subjected to oxidative stress by hydrogen peroxide (H2O2). mdpi.comnih.gov This suggests a direct role for the compound in cellular repair and regeneration in the face of oxidative damage, a critical aspect of hepatoprotection.

The table below summarizes the findings from studies on fenugreek extracts and orientin, which suggest the potential hepatoprotective mechanisms of this compound.

| Model | Compound/Extract | Key Mechanistic Findings | Reference |

| CCl4-intoxicated rats | Aqueous extract of Trigonella foenum-graecum | Decreased lipid peroxidation (TBARS); Increased antioxidant enzyme activities (CAT, GPX). | |

| Ethanol-induced liver injury | Polyphenolic extract of Trigonella foenum-graecum seeds | Restoration of liver injury markers; Mitigation of alterations in alcohol metabolizing and detoxification enzymes. | wisdomlib.org |

| Acetaminophen-induced acute liver failure in mice | Orientin | Reduced oxidative stress (decreased MDA, MPO; increased SOD, GSH/GSSG ratio); Inhibited mitochondrial dysfunction and apoptosis via Nrf2 and JNK/cytochrome c/caspase-3 pathways. | researchgate.net |

| CCl4-induced liver fibrosis in mice and LPS-induced inflammation in hepatic stellate cells | Orientin | Reduced inflammatory cytokines (TNF-α, IL-6, IL-8, IFN-γ); Downregulated fibrotic markers (ZEB-2, PTEN); Inhibited NF-κB pathway and NLRP3 inflammasome. | mdpi.com |

| H2O2-induced oxidative stress in 2BS cells | This compound | Promoted cell proliferation. | mdpi.comnih.gov |

Research on Other Organ/System Specific Effects

Direct research on the specific effects of this compound on other organs and systems is limited. However, the biological activities of its parent compound, orientin, and the general class of coumaroyl-flavonoid glycosides provide a basis for potential effects.

Nervous System: Orientin has demonstrated significant neuroprotective properties in various experimental models. It has been shown to protect against oxygen-glucose deprivation/reperfusion-induced cell injury in primary rat cortical neurons by inhibiting the JNK and ERK1/2 signaling pathways, thereby reducing oxidative stress and apoptosis. nih.govresearchgate.net Studies have also indicated that orientin can modulate multiple pathways implicated in Parkinson's disease, including the Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB pathways, to confer neuroprotective benefits. frontiersin.org

Cardiovascular System: Research on orientin has revealed cardioprotective effects. In a mouse model of myocardial infarction, orientin was found to reduce the infarct size and mitigate adverse cardiac remodeling. mdpi.com The mechanism for this protection involves the activation of the eNOS/NO signaling cascade, which helps to inhibit oxidative stress and reduce inflammation and cardiomyocyte apoptosis. mdpi.comnih.gov

The presence of a p-coumaroyl moiety, as seen in this compound, has been shown to enhance the antioxidant and cytoprotective activities of flavonoid glycosides. mdpi.com This suggests that the coumaroyl group may contribute to the potential biological activities of the compound in various organ systems.

The table below outlines the observed effects of the parent compound, orientin, on specific organ systems, suggesting potential areas of investigation for this compound.

| Organ/System | Compound | Observed Effects | Potential Mechanisms | Reference |

| Nervous System | Orientin | Neuroprotection against ischemia/reperfusion injury. | Inhibition of JNK and ERK1/2 signaling pathways; reduction of oxidative stress and apoptosis. | nih.govresearchgate.net |

| Nervous System | Orientin | Neuroprotective benefits in a Parkinson's disease model. | Modulation of Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB pathways. | frontiersin.org |

| Cardiovascular System | Orientin | Reduction of myocardial infarction size; Mitigation of cardiac remodeling. | Activation of eNOS/NO signaling; Inhibition of oxidative stress, inflammation, and apoptosis. | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Impact of the p-trans-Coumaroyl Acylation on Biological Activity

The addition of a p-trans-coumaroyl group to the 2''-hydroxyl of the glucose moiety in orientin (B1677486) is a critical structural modification that significantly influences its biological profile. This acylation has been observed to enhance certain biological activities when compared to the non-acylated parent compound.

One of the key effects of p-coumaroylation is the enhancement of antioxidant and cytoprotective activities. A study comparing the flavonoid glycoside astragalin (B1665802) with its p-coumaroylated derivative, tiliroside, demonstrated that the presence of the p-coumaroyl moiety led to a greater radical scavenging activity and improved protection of cells against oxidative damage. This suggests that the p-trans-coumaroyl group in Orientin 2''-O-p-trans-coumarate likely contributes to its potent antioxidant properties by increasing the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals. chemsrc.com

Furthermore, this compound, along with the related compound vitexin-2''-O-p-trans-coumarate, has been shown to strongly promote the proliferation of 2BS cells. ebi.ac.ukwisdomlib.org This effect on cell growth highlights another dimension of the biological impact of the p-trans-coumaroyl group, suggesting its role in modulating cellular signaling pathways related to proliferation. The antioxidant activity of fenugreek, from which this compound has been isolated, is also attributed in part to its flavonoid constituents. labshake.com

The enhanced biological activities due to acylation can be attributed to several factors. The acyl group can increase the lipophilicity of the flavonoid glycoside, which may improve its interaction with cell membranes and intracellular targets. Additionally, the aromatic ring of the coumaroyl group itself possesses antioxidant potential and can participate in stacking interactions with biological macromolecules.

Role of the C-Glycosidic Linkage

The C-glycosidic bond between the glucose molecule and the luteolin (B72000) aglycone at the C-8 position is a defining feature of orientin and its derivatives, including this compound. This type of linkage confers significant metabolic stability to the molecule compared to the more common O-glycosidic bonds found in many other flavonoids.